molecular formula C23H29NO2 B12546506 (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine CAS No. 656223-64-2

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine

Cat. No.: B12546506
CAS No.: 656223-64-2
M. Wt: 351.5 g/mol
InChI Key: AQHGQPOWJHZMRT-OAQYLSRUSA-N
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Description

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes a cycloheptene ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cycloheptene with N,N-bis(4-methoxybenzyl)amine under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohex-2-en-1-amine: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.

    (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclopent-2-en-1-amine: Similar structure but with a cyclopentene ring.

Uniqueness

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

656223-64-2

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine

InChI

InChI=1S/C23H29NO2/c1-25-22-13-9-19(10-14-22)17-24(21-7-5-3-4-6-8-21)18-20-11-15-23(26-2)16-12-20/h5,7,9-16,21H,3-4,6,8,17-18H2,1-2H3/t21-/m1/s1

InChI Key

AQHGQPOWJHZMRT-OAQYLSRUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)[C@H]3CCCCC=C3

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3CCCCC=C3

Origin of Product

United States

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